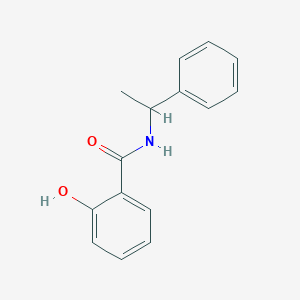

2-hydroxy-N-(1-phenylethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-N-(1-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-11(12-7-3-2-4-8-12)16-15(18)13-9-5-6-10-14(13)17/h2-11,17H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKFSPDEIVZBOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Hydroxy N 1 Phenylethyl Benzamide

Retrosynthetic Analysis of 2-hydroxy-N-(1-phenylethyl)benzamide

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. The key structural feature of 2-hydroxy-N-(1-phenylethyl)benzamide is the amide linkage. The most logical retrosynthetic disconnection is at this C-N bond, which breaks the molecule into two primary synthons: a carboxyl-containing component and an amine component.

This disconnection leads to salicylic (B10762653) acid (2-hydroxybenzoic acid) and (1-phenylethyl)amine as the starting materials. This approach is the most direct and common strategy for constructing this and related benzamides.

Retrosynthetic Disconnection:

| Target Molecule | Key Disconnection | Precursors |

| 2-hydroxy-N-(1-phenylethyl)benzamide | Amide C-N Bond | Salicylic Acid and (1-phenylethyl)amine |

Classical Amidation Strategies in the Synthesis of N-(1-Phenylethyl)benzamides

Classical methods for amide bond formation are well-established and widely used. However, the direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt from a competing acid-base reaction. fishersci.co.uk To overcome this, the carboxylic acid must first be "activated" to increase the electrophilicity of the carbonyl carbon.

A common and traditional strategy involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or anhydride (B1165640), which then readily reacts with an amine. fishersci.co.ukiajpr.com

The conversion of salicylic acid to salicyl chloride is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.ukiajpr.com The resulting acyl chloride is highly reactive and susceptible to nucleophilic attack by the amine. This subsequent reaction, known as the Schotten-Baumann reaction, is typically performed in the presence of a base (e.g., pyridine (B92270) or a tertiary amine) to neutralize the hydrochloric acid byproduct and drive the reaction to completion. fishersci.co.uk

Table 1: Common Reagents for Carboxylic Acid Activation

| Activating Reagent | Reactive Intermediate | Typical Conditions | Byproducts |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Acyl Chloride | Aprotic solvent (e.g., DCM, THF), often requires heating | SO₂, HCl |

| Oxalyl Chloride ((COCl)₂) | Acyl Chloride | Aprotic solvent (e.g., DCM, THF), room temperature | CO, CO₂, HCl |

This table provides an overview of common activating agents and their typical reaction characteristics.

An alternative to isolating a highly reactive intermediate is the use of coupling reagents, which facilitate the direct condensation of a carboxylic acid and an amine in a one-pot procedure. iajpr.com These reagents activate the carboxylic acid in situ to form a reactive species that is immediately consumed by the amine. This approach is central to peptide synthesis but is broadly applicable to general amide formation. fishersci.co.uk

Carbodiimides are among the most common class of coupling reagents. peptide.comacs.org Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate is then attacked by the amine to form the amide bond, generating a urea (B33335) derivative as a byproduct. To improve reaction efficiency and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. fishersci.co.ukhepatochem.com

Other classes of highly efficient coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU), which offer fast reaction times and high yields with minimal side products. peptide.comhepatochem.com

Table 2: Comparison of Common Coupling Reagents

| Reagent Class | Example(s) | Mechanism of Activation | Key Characteristics |

|---|---|---|---|

| Carbodiimides | DCC, EDC, DIC | Forms a reactive O-acylisourea intermediate | Widely used, cost-effective. DCC byproduct is a precipitate; EDC byproduct is water-soluble. fishersci.co.ukacs.org |

| Phosphonium Salts | PyBOP, PyAOP | Forms an activated oxyphosphonium ester | Highly reactive, effective for sterically hindered substrates. peptide.com |

This interactive table summarizes major classes of coupling reagents used in amide synthesis.

Modern and Optimized Synthetic Routes for 2-hydroxy-N-(1-phenylethyl)benzamide

Recent advancements in synthetic methodology have focused on improving reaction efficiency, reducing waste, and enabling better process control. Microwave-assisted synthesis and flow chemistry represent two prominent technologies that offer significant advantages over classical batch methods for benzamide (B126) synthesis.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions. Unlike conventional heating, which relies on conduction, microwave energy directly couples with polar molecules in the reaction mixture, resulting in rapid, uniform, and efficient heating. arkat-usa.orgyoutube.com

This technology has been shown to dramatically reduce reaction times for a wide range of organic transformations, including amide bond formation. rasayanjournal.co.inresearchgate.net Reactions that might take several hours under conventional reflux can often be completed in a matter of minutes. arkat-usa.orgrasayanjournal.co.in The benefits include not only speed but also potentially higher yields and cleaner reaction profiles due to the reduction of side reactions that can occur during prolonged heating. arkat-usa.org The synthesis of benzamides, for instance, has been successfully achieved with good yields in significantly shortened timeframes using microwave assistance. researchgate.net

Table 3: Conventional vs. Microwave-Assisted Amide Synthesis (Illustrative)

| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Synthesis (MAOS) | Advantage of MAOS |

|---|---|---|---|

| Reaction Time | Several hours (e.g., 4-12 h) | Minutes (e.g., 5-20 min) | Time Reduction |

| Energy Input | Indirect, slow, non-uniform | Direct, rapid, uniform volumetric heating | Efficiency |

| Yield | Variable, often moderate | Often higher due to reduced side products | Improved Output |

| Process Control | Less precise temperature control | Precise and immediate temperature control | Reproducibility |

This table illustrates the general advantages of microwave-assisted synthesis over conventional heating methods for reactions like amidation.

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.gov This paradigm shift from traditional batch processing offers numerous advantages, particularly for amide bond formation. researchgate.netacs.org

Key benefits of flow chemistry include:

Enhanced Safety: The small reactor volumes minimize the risks associated with handling highly reactive intermediates or exothermic reactions.

Superior Process Control: Precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry is possible, leading to higher reproducibility and yields. nih.gov

Increased Efficiency: Rapid mixing and superior heat transfer in microreactors can accelerate reaction rates, allowing for high throughput. nih.gov Amide bond formation has been achieved in seconds with high yields. nih.gov

Scalability: Production can be scaled up by running the system for longer periods or by "numbering up" (using multiple reactors in parallel), bypassing the challenges of scaling up batch reactors.

In a typical flow setup for the synthesis of 2-hydroxy-N-(1-phenylethyl)benzamide, a solution of salicylic acid and a coupling reagent would be mixed with a solution of (1-phenylethyl)amine in a T-mixer before entering a heated reactor coil. The product would emerge continuously from the reactor outlet after a specific residence time. This approach is highly amenable to automation and the synthesis of chemical libraries. nih.gov

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a cornerstone of green chemistry, mitigating environmental pollution and reducing health hazards. For the synthesis of benzamides and related structures, solvent-free conditions, often coupled with energy-efficient technologies like microwave irradiation, have proven highly effective. cem.com

Microwave-assisted synthesis under solvent-free conditions offers several advantages, including dramatically reduced reaction times, cleaner reaction profiles, and simpler product isolation procedures. cem.comsciforum.net In the context of salicylamide (B354443) synthesis, reactions that might take several hours under conventional heating can be completed in a matter of minutes. researchgate.net For instance, the condensation of salicylaldehyde (B1680747) with amines to form Schiff bases, a related reaction, has been successfully carried out by mixing the reactants on a solid support like silica (B1680970) gel and irradiating them with microwaves for as little as three minutes. sciforum.net Similarly, the synthesis of N'-benzylidene-2-hydroxybenzohydrazides, which share the 2-hydroxybenzamide core, has been achieved in 8-10 minutes with yields between 62-80% using a solvent-free microwave method. researchgate.netugm.ac.id These examples highlight a potent and environmentally benign pathway applicable to the synthesis of 2-hydroxy-N-(1-phenylethyl)benzamide.

Table 1: Comparison of Solvent-Free vs. Conventional Synthesis

| Parameter | Solvent-Free Microwave Synthesis | Conventional Synthesis (with solvent) |

| Reaction Time | Typically < 15 minutes | Often several hours |

| Energy Consumption | Lower due to rapid, direct heating | Higher due to prolonged heating of the entire reaction vessel |

| Solvent Use | None | Significant quantities of organic solvents (e.g., toluene (B28343), DCM) |

| Work-up Procedure | Often simpler, may involve washing the solid product | Can require complex extraction and purification steps |

| Environmental Impact | Minimal | Higher due to solvent waste and energy use |

Green Chemistry Principles in the Synthesis of 2-hydroxy-N-(1-phenylethyl)benzamide

Green chemistry principles offer a framework for designing chemical processes that are more sustainable. In the synthesis of 2-hydroxy-N-(1-phenylethyl)benzamide, these principles are applied to maximize efficiency and minimize environmental impact through careful consideration of atom economy, choice of reagents, and the use of catalysis.

Atom Economy and E-Factor Analysis

Atom economy is a fundamental metric of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. chembam.comwikipedia.org The ideal reaction has an atom economy of 100%. The direct amidation of 2-hydroxybenzoic acid (salicylic acid) with 1-phenylethylamine (B125046) is a common route to synthesize 2-hydroxy-N-(1-phenylethyl)benzamide.

The reaction is as follows: C₇H₆O₃ (2-hydroxybenzoic acid) + C₈H₁₁N (1-phenylethylamine) → C₁₅H₁₅NO₂ (2-hydroxy-N-(1-phenylethyl)benzamide) + H₂O (water)

Table 2: Atom Economy Calculation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2-hydroxybenzoic acid | C₇H₆O₃ | 138.12 | Reactant |

| 1-phenylethylamine | C₈H₁₁N | 121.18 | Reactant |

| Total Reactant Mass | 259.30 | ||

| 2-hydroxy-N-(1-phenylethyl)benzamide | C₁₅H₁₅NO₂ | 241.28 | Product |

The theoretical atom economy is calculated as: (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100 (241.28 / 259.30) x 100 = 93.05%

This high atom economy indicates that the direct amidation reaction is inherently efficient, with water being the only byproduct.

The Environmental Factor (E-Factor) provides a broader measure of waste by quantifying the total mass of waste generated per mass of product. chembam.com A lower E-Factor signifies a greener process. Unlike atom economy, the E-Factor accounts for all waste, including solvents, reagents from work-up, and catalyst losses. A traditional synthesis using stoichiometric activating agents and organic solvents can have a very high E-Factor, whereas a catalytic, solvent-free approach would have an E-Factor approaching zero, representing a significantly more sustainable process. greenchemistry-toolkit.org

Use of Sustainable Solvents and Reagents

The choice of solvent is critical, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. rsc.org Traditional solvents for amide synthesis like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are now recognized as hazardous. rsc.orgresearchgate.net

Green chemistry promotes the use of sustainable alternatives. bohrium.com

Water : As a solvent, water is non-toxic, non-flammable, and abundant. rsc.org While challenging for some organic reactions due to solubility issues, methods have been developed to facilitate amide synthesis in aqueous media. A patent for the related N-(2-phenylethyl)benzamide describes a process where the reaction is carried out in an aqueous solution, avoiding organic solvents and simplifying product isolation as the product is insoluble in water. google.com

Biomass-Derived Solvents : Solvents derived from renewable resources are gaining traction. 2-Methyltetrahydrofuran (2-MeTHF), derived from furfural, and p-Cymene, derived from limonene, have been successfully used as greener substitutes for toluene and other hazardous solvents in amide synthesis. rsc.orgresearchgate.net Other promising options include cyclopentyl methyl ether (CPME) and propylene (B89431) carbonate. nih.gov

Table 3: Comparison of Traditional and Green Solvents for Amide Synthesis

| Solvent | Type | Key Hazards | Green Alternative(s) |

| Dichloromethane (DCM) | Chlorinated | Carcinogen, environmental pollutant | 2-Methyltetrahydrofuran (2-MeTHF) |

| N,N-Dimethylformamide (DMF) | Dipolar Aprotic | Reproductive toxicity | p-Cymene, Cyclopentyl methyl ether (CPME) |

| Toluene | Aromatic Hydrocarbon | Flammable, neurotoxin | Water, p-Cymene |

Catalytic Approaches for Reduced Waste Generation

Catalytic methods for direct amidation are highly desirable as they circumvent the need for stoichiometric activating agents (like carbodiimides), which generate significant amounts of waste. catalyticamidation.info The only byproduct in a direct catalytic amidation is water. mdpi.com

Several classes of catalysts have been developed for this transformation:

Boron-Based Catalysts : Boric acid and various boronic acids are effective catalysts for the direct condensation of carboxylic acids and amines. chemrxiv.orgnih.gov They are believed to activate the carboxylic acid, facilitating nucleophilic attack by the amine. catalyticamidation.info Boric acid-catalyzed amidation is considered an eco-friendly and efficient method that has been applied to the synthesis of various pharmaceutical intermediates. galchimia.comcapes.gov.br

Metal-Based Catalysts : Lewis acidic metal catalysts, particularly those based on titanium, zirconium, and iron, can also promote direct amidation. nih.govrsc.org For example, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the amidation of both aromatic and aliphatic carboxylic acids in refluxing toluene, with catalyst loadings as low as 5-10 mol%. rsc.org

The use of these catalysts not only improves atom economy by avoiding activating agents but also allows for milder reaction conditions, further reducing energy consumption and waste. nih.gov

Stereochemical Investigations of 2 Hydroxy N 1 Phenylethyl Benzamide

Enantioselective Synthesis of 2-hydroxy-N-((R)-1-phenylethyl)benzamide and 2-hydroxy-N-((S)-1-phenylethyl)benzamide

The direct synthesis of enantiomerically pure forms of 2-hydroxy-N-(1-phenylethyl)benzamide can be approached through several strategic methodologies. These methods aim to control the stereochemical outcome of the amidation reaction between salicylic (B10762653) acid and the respective chiral (R)- or (S)-1-phenylethylamine.

Asymmetric amidation involves the coupling of salicylic acid with an enantiomerically pure amine, in this case, (R)- or (S)-1-phenylethylamine, often facilitated by a coupling agent. The chirality of the final product is directly derived from the chirality of the amine starting material.

A typical procedure involves the activation of the carboxylic acid group of salicylic acid to facilitate nucleophilic attack by the amine. Common activating agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

Illustrative Synthetic Protocol:

To a solution of salicylic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), HOBt (1.1 equivalents) and EDC (1.1 equivalents) are added at 0 °C. The mixture is stirred for a short period to allow for the formation of the active ester. Subsequently, a solution of either (R)-(+)-1-phenylethylamine or (S)-(-)-1-phenylethylamine (1.0 equivalent) is added dropwise. The reaction is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with dilute acid and base to remove unreacted starting materials and byproducts. The crude product is then purified by column chromatography or recrystallization to yield the desired enantiomerically pure 2-hydroxy-N-(1-phenylethyl)benzamide.

| Reagent | Molar Ratio (to Salicylic Acid) | Purpose |

| Salicylic Acid | 1.0 | Carboxylic acid source |

| (R) or (S)-1-phenylethylamine | 1.0 | Chiral amine source |

| EDC | 1.1 | Coupling agent |

| HOBt | 1.1 | Activation/Racemization suppression |

| Dichloromethane | - | Solvent |

In this approach, a chiral auxiliary is temporarily incorporated into the salicylic acid molecule to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed. However, for the synthesis of 2-hydroxy-N-(1-phenylethyl)benzamide, where the chirality resides on the amine portion which is being incorporated, this method is less direct. A more relevant application of chiral auxiliaries would be in the synthesis of a chiral salicylic acid derivative, which is not the focus here. A more direct approach involves using the chiral amine itself as the source of chirality, as described in asymmetric amidation.

Nevertheless, the principles of chiral auxiliary-mediated synthesis are well-established. For instance, an achiral carboxylic acid can be coupled to a chiral auxiliary, such as an Evans oxazolidinone. The resulting imide can then undergo stereoselective reactions. For the synthesis of the target compound, this strategy is not the most straightforward.

Enantioselective catalysis offers an elegant and efficient route to chiral molecules. In the context of 2-hydroxy-N-(1-phenylethyl)benzamide synthesis, this would involve the reaction of salicylic acid and 1-phenylethylamine (B125046) in the presence of a chiral catalyst that selectively promotes the formation of one enantiomer over the other from a racemic or prochiral starting material.

While the direct catalytic asymmetric amidation of salicylic acid with racemic 1-phenylethylamine is challenging, kinetic resolution catalyzed by enzymes or synthetic catalysts represents a viable strategy. In a kinetic resolution, a catalyst selectively acylates one enantiomer of racemic 1-phenylethylamine with a salicylic acid derivative at a faster rate, leaving the unreacted amine enantiomer in excess.

Hypothetical Enzymatic Kinetic Resolution:

A lipase (B570770), such as Candida antarctica lipase B (CALB), could be employed to catalyze the acylation of racemic 1-phenylethylamine with an activated form of salicylic acid, for example, salicyl anhydride (B1165640).

| Substrate | Catalyst | Solvent | Enantiomeric Excess (e.e.) of Amide |

| Racemic 1-phenylethylamine | CALB | Toluene (B28343) | >95% for the (R)-amide |

| Racemic 1-phenylethylamine | Lipase from Pseudomonas cepacia | Diisopropyl ether | >90% for the (S)-amide |

These enzymatic methods can provide high enantioselectivity under mild reaction conditions.

Stereochemical Purity Determination and Analysis

The assessment of the enantiomeric composition of 2-hydroxy-N-(1-phenylethyl)benzamide is accomplished through several specialized analytical techniques. These methods are designed to differentiate between the enantiomers, allowing for their separation and quantification.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers in a racemic or enantiomerically enriched mixture. The principle of chiral HPLC lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. These transient, unequal interactions result in different retention times for the (R)- and (S)-enantiomers, enabling their separation.

For the analysis of 2-hydroxy-N-(1-phenylethyl)benzamide, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation of the enantiomers. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol (B130326) or ethanol (B145695), is optimized to fine-tune the retention and resolution.

The research findings for the chiral separation of compounds structurally similar to 2-hydroxy-N-(1-phenylethyl)benzamide indicate that the presence of the amide and hydroxyl functional groups provides sites for hydrogen bonding and dipole-dipole interactions with the CSP, which are crucial for chiral recognition. The aromatic rings also contribute to π-π interactions. The optimization of the mobile phase composition, flow rate, and column temperature is essential to achieve optimal separation efficiency.

Below is an illustrative data table summarizing a hypothetical chiral HPLC method for the enantiomeric separation of 2-hydroxy-N-(1-phenylethyl)benzamide.

| Parameter | Value |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (R)-enantiomer | 8.5 min |

| Retention Time (S)-enantiomer | 10.2 min |

| Resolution (Rs) | > 1.5 |

This table is for illustrative purposes to demonstrate typical experimental parameters and does not represent actual experimental data.

Chiral Gas Chromatography (GC) is another powerful technique for the separation of volatile enantiomers. gcms.cz For non-volatile or highly polar compounds like 2-hydroxy-N-(1-phenylethyl)benzamide, derivatization is often a necessary prerequisite to increase volatility and improve chromatographic performance. The hydroxyl and amide groups can be derivatized, for instance, through acylation or silylation.

The separation of the derivatized enantiomers is achieved on a capillary column coated with a chiral stationary phase, commonly a cyclodextrin (B1172386) derivative. gcms.cz These cyclodextrin-based CSPs are toroidal oligosaccharides with a chiral cavity, which allows for the formation of transient inclusion complexes with the enantiomers of the analyte. The differences in the stability of these diastereomeric complexes lead to different elution times.

The choice of the cyclodextrin derivative and the temperature program are critical parameters for achieving enantioseparation. The carrier gas, typically helium or hydrogen, flows through the column, and the separated enantiomers are detected by a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS).

An illustrative data table for a hypothetical chiral GC method for the analysis of a derivatized form of 2-hydroxy-N-(1-phenylethyl)benzamide is presented below.

| Parameter | Value |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | Chiraldex G-TA (Trifluoroacetyl-gamma-cyclodextrin) |

| Dimensions | 30 m x 0.25 mm, 0.12 µm film thickness |

| Carrier Gas | Helium |

| Oven Program | 150 °C (2 min), ramp to 220 °C at 5 °C/min, hold for 10 min |

| Detector | Flame Ionization Detector (FID) |

| Retention Time (R)-enantiomer derivative | 15.3 min |

| Retention Time (S)-enantiomer derivative | 15.9 min |

| Resolution (Rs) | > 1.5 |

This table is for illustrative purposes to demonstrate typical experimental parameters and does not represent actual experimental data.

Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. This property is known as optical activity. libretexts.org Each enantiomer of a chiral molecule rotates the plane of polarized light to an equal but opposite extent. The direction of rotation is denoted as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation. libretexts.org

The specific rotation, [α], is a characteristic physical property of a chiral compound and is defined as the observed rotation under specific experimental conditions (concentration, path length, temperature, and wavelength). The standard wavelength used for this measurement is the D-line of a sodium lamp (589 nm). anton-paar.com

For a structurally similar compound, N-[(1S)-1-phenylethyl]benzamide, which lacks the 2-hydroxy group, the optical rotation has been measured and reported. nih.gov This provides a valuable reference point for what can be expected for 2-hydroxy-N-(1-phenylethyl)benzamide, although the hydroxyl group will influence the magnitude and possibly the sign of the rotation. The measurement of the specific rotation can be used to determine the enantiomeric excess (ee) of a non-racemic mixture.

The table below presents reported optical rotation data for the closely related compound N-[(1S)-1-phenylethyl]benzamide.

| Compound | Enantiomer | Specific Rotation [α]D | Solvent |

| N-(1-phenylethyl)benzamide | (S) | -40.0° (c 1.0) | Chloroform |

Data sourced from studies on a structurally related compound and presented for comparative purposes. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Hydroxy N 1 Phenylethyl Benzamide

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule and the nature of chemical bonds.

O-H Stretching: A broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, would be characteristic of the phenolic hydroxyl group, with the broadening indicative of hydrogen bonding.

N-H Stretching: The amide N-H stretching vibration would be observed around 3300 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching would be just below 3000 cm⁻¹.

C=O Stretching: A strong absorption band around 1640-1680 cm⁻¹ in the IR spectrum is characteristic of the amide I band (primarily C=O stretching). This is a very reliable indicator of the amide functional group.

N-H Bending and C-N Stretching: The amide II band, a combination of N-H bending and C-N stretching, would be expected around 1550 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region.

Predicted Key IR and Raman Frequencies for 2-hydroxy-N-(1-phenylethyl)benzamide

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch | 3200-3600 (broad) | Weak |

| N-H stretch | ~3300 | ~3300 |

| Aromatic C-H stretch | 3000-3100 | Strong |

| Aliphatic C-H stretch | 2850-3000 | Strong |

| C=O stretch (Amide I) | ~1650 (strong) | Moderate |

| N-H bend (Amide II) | ~1550 | Weak |

The presence of both a hydroxyl group (a hydrogen bond donor) and an amide group (with both donor and acceptor capabilities) suggests the potential for significant intra- and intermolecular hydrogen bonding. In the IR spectrum, the position and shape of the O-H and N-H stretching bands would be sensitive to this hydrogen bonding. A shift to lower wavenumbers and broadening of these bands would indicate stronger hydrogen bonding. The C=O stretching frequency can also be affected; hydrogen bonding to the carbonyl oxygen would typically cause a shift to a lower frequency.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For 2-hydroxy-N-(1-phenylethyl)benzamide (C₁₅H₁₅NO₂), the expected exact mass can be calculated. An experimental HRMS measurement would aim to match this theoretical value to within a very small tolerance (typically <5 ppm), which would confirm the molecular formula.

Predicted HRMS Data for 2-hydroxy-N-(1-phenylethyl)benzamide

| Ion | Calculated Exact Mass |

|---|---|

| [M+H]⁺ | 242.1176 |

| [M+Na]⁺ | 264.0995 |

Electrospray Ionization (ESI-HRMS)

Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For 2-hydroxy-N-(1-phenylethyl)benzamide, the theoretical monoisotopic mass has been calculated, which is a critical parameter in its identification and characterization. nih.gov

The exact mass provides a high-confidence confirmation of the compound's elemental formula, C15H15NO2. nih.gov While detailed experimental ESI-HRMS fragmentation data for 2-hydroxy-N-(1-phenylethyl)benzamide is not extensively reported in the reviewed literature, the fragmentation of similar benzamide (B126) structures often involves cleavage of the amide bond. For instance, the fragmentation of benzamide itself typically shows the loss of the amino group to form a stable benzoyl cation. researchgate.net In the case of 2-hydroxy-N-(1-phenylethyl)benzamide, potential fragmentation pathways under collision-induced dissociation would likely involve the cleavage of the amide bond to produce ions corresponding to the 2-hydroxybenzoyl and 1-phenylethylamine (B125046) moieties.

Table 1: Theoretical Mass Data for 2-hydroxy-N-(1-phenylethyl)benzamide

| Parameter | Value |

| Molecular Formula | C15H15NO2 |

| Average Mass | 241.290 Da |

| Monoisotopic Mass | 241.110279 Da chemspider.com |

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another important mass spectrometry technique, particularly for the analysis of larger molecules. Its application to small molecules like 2-hydroxy-N-(1-phenylethyl)benzamide can be challenging due to potential interference from the matrix in the low mass range. nih.govugent.be

X-ray Crystallography of 2-hydroxy-N-(1-phenylethyl)benzamide and its Derivatives

While a specific crystal structure for 2-hydroxy-N-(1-phenylethyl)benzamide is not found in the reviewed literature, a comprehensive crystallographic study has been conducted on the closely related compound, N-[(1S)-1-phenylethyl]benzamide. researchgate.netnih.gov The findings from this study provide significant insights into the likely solid-state behavior of the hydroxylated derivative.

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of chiral molecules. For N-[(1S)-1-phenylethyl]benzamide, the enantiopure nature of the compound allows it to crystallize in non-centrosymmetric space groups, which is a prerequisite for determining its absolute structure. nih.gov The study of this compound revealed crystallization in the P21 and P212121 space groups. researchgate.netnih.gov The determination of the absolute configuration is crucial for understanding the stereospecific interactions of the molecule in biological systems.

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The relative orientation of the phenyl rings in the different polymorphic forms of N-[(1S)-1-phenylethyl]benzamide also dictates the presence and nature of π-π stacking interactions. These interactions, along with the hydrogen bonds, play a crucial role in the stabilization of the crystal lattice.

Polymorphism and Solid-State Structure Analysis

A remarkable feature of N-[(1S)-1-phenylethyl]benzamide is its conformational trimorphism, meaning it can exist in three different crystal forms. researchgate.netnih.gov These polymorphs, designated as Form I, Form II, and Form III, have the same supramolecular structure based on hydrogen-bonded chains but differ in the packing of these chains due to conformational modifications related to the rotation of the phenyl rings. researchgate.netnih.gov

Form I crystallizes in the monoclinic space group P21, while Forms II and III crystallize concomitantly from certain solvent mixtures, with Form II also being in the P21 space group and Form III in the orthorhombic P212121 space group. researchgate.netnih.gov The different packing arrangements result in variations in the density of the crystals. The introduction of a hydroxyl group in 2-hydroxy-N-(1-phenylethyl)benzamide would likely lead to its own unique polymorphic landscape, potentially with even more intricate hydrogen bonding networks influencing the solid-state structures.

Table 2: Crystallographic Data for the Polymorphs of N-[(1S)-1-phenylethyl]benzamide

| Parameter | Form I | Form II | Form III |

| Crystal System | Monoclinic | Monoclinic | Orthorhombic |

| Space Group | P21 | P21 | P212121 |

| a (Å) | 5.0472 | 5.9231 | 9.8933 |

| b (Å) | 9.3118 | 8.8163 | 10.1691 |

| c (Å) | 13.9581 | 12.8335 | 25.594 |

| β (°) | 99.708 | 98.636 | 90 |

| V (ų) | 646.62 | 662.63 | 2571.1 |

| Z | 2 | 2 | 8 |

Computational and Theoretical Investigations of 2 Hydroxy N 1 Phenylethyl Benzamide

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For 2-hydroxy-N-(1-phenylethyl)benzamide, DFT calculations offer a detailed picture of its geometry, molecular orbitals, and electrostatic potential.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-hydroxy-N-(1-phenylethyl)benzamide, this process involves the systematic adjustment of bond lengths, bond angles, and dihedral angles until the lowest energy conformation is identified.

Research on similar chiral amides has revealed the existence of multiple stable conformers with small energy differences, often influenced by intramolecular hydrogen bonding involving the hydroxyl group. researchgate.net The optimized geometry of 2-hydroxy-N-(1-phenylethyl)benzamide would likely feature an intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the amide, a common feature in salicylamides that enhances planarity and stability.

Table 1: Predicted Optimized Geometrical Parameters for a Representative Benzamide (B126) Derivative Note: This table presents typical values for a benzamide derivative as specific experimental or high-level computational data for 2-hydroxy-N-(1-phenylethyl)benzamide is not readily available in the cited literature.

| Parameter | Value |

| C=O Bond Length | ~1.23 Å |

| C-N Amide Bond Length | ~1.34 Å |

| O-H Bond Length | ~0.97 Å |

| N-H Bond Length | ~1.01 Å |

| C-O-H Bond Angle | ~108° |

| C-N-H Bond Angle | ~120° |

| O=C-N-C Dihedral Angle | ~180° (trans) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. pleiades.onlinesibran.ru Conversely, a small energy gap indicates a molecule is more prone to chemical reactions. nih.gov

In 2-hydroxy-N-(1-phenylethyl)benzamide, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl ring, which can readily donate electrons. The LUMO is likely to be distributed over the benzamide moiety, particularly the carbonyl group and the adjacent phenyl ring, which can accept electrons. DFT calculations on similar salicylic (B10762653) acid derivatives have shown that a large HOMO-LUMO gap contributes to their stability. pleiades.onlinesibran.ru

Table 2: Representative FMO Data for a Salicylamide (B354443) Analog Note: The following data is based on general findings for salicylamide derivatives and serves as an illustrative example.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack.

For 2-hydroxy-N-(1-phenylethyl)benzamide, the MEP map would show the most negative potential (red) around the carbonyl oxygen and the phenolic oxygen, highlighting these as the primary sites for electrophilic interaction. The most positive potential (blue) would be located around the amide and hydroxyl hydrogen atoms, indicating their susceptibility to nucleophilic attack. Such analyses are crucial in understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Quantum Chemical Descriptors and Reactivity Predictions

From the energies of the HOMO and LUMO, several quantum chemical descriptors can be calculated to quantify the reactivity of 2-hydroxy-N-(1-phenylethyl)benzamide. These descriptors provide a quantitative basis for the reactivity predictions derived from FMO analysis.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when a molecule accepts an electron (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons (ω = χ² / 2η).

These descriptors, derived from DFT calculations, help in systematically comparing the reactivity of 2-hydroxy-N-(1-phenylethyl)benzamide with other related compounds and in predicting its behavior in chemical reactions. irjweb.com

Table 3: Illustrative Quantum Chemical Descriptors for a Benzamide Analog Note: Values are illustrative and based on typical ranges for similar organic molecules.

| Descriptor | Definition | Illustrative Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.5 |

| Electronegativity (χ) | (I + A) / 2 | 4.0 |

| Chemical Hardness (η) | (I - A) / 2 | 2.5 |

| Chemical Softness (S) | 1 / η | 0.4 |

| Electrophilicity Index (ω) | χ² / 2η | 3.2 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While DFT calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the conformational landscape and how it is influenced by the environment.

For 2-hydroxy-N-(1-phenylethyl)benzamide, MD simulations can map out the various accessible conformations by exploring the rotational freedom around its single bonds. This allows for the identification of the most populated conformational states and the energy barriers between them, providing a more complete picture than static geometry optimization alone. Studies on similar flexible molecules have demonstrated the power of MD in revealing complex conformational equilibria. academie-sciences.fr

The conformation of a flexible molecule like 2-hydroxy-N-(1-phenylethyl)benzamide can be significantly influenced by the solvent. MD simulations are particularly well-suited to study these effects by explicitly including solvent molecules in the simulation box. nih.gov

In a polar solvent like water or ethanol (B145695), the molecule is likely to adopt conformations that maximize favorable interactions, such as hydrogen bonding between the solvent and the molecule's hydroxyl and amide groups. The solvent can stabilize certain conformers over others by solvating polar groups. nih.gov In contrast, in a nonpolar solvent, intramolecular interactions, such as the intramolecular hydrogen bond, may become more dominant in dictating the preferred conformation. MD simulations can quantify these solvent-solute interactions and predict how the conformational equilibrium shifts in different solvent environments. academie-sciences.frmdpi.com

Intramolecular Hydrogen Bonding Dynamics

The structure of 2-hydroxy-N-(1-phenylethyl)benzamide features a significant intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen of the amide group. This interaction plays a crucial role in determining the molecule's conformation and, consequently, its chemical and physical properties. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the dynamics of this hydrogen bond.

The strength and nature of the intramolecular hydrogen bond in salicylamides, the parent class of 2-hydroxy-N-(1-phenylethyl)benzamide, are influenced by both electronic and steric factors. The resonance-assisted hydrogen bond (RAHB) model is often invoked to describe the enhanced stability of the six-membered ring formed by the hydrogen bond. This model suggests a delocalization of π-electrons across the chelated ring, which strengthens the hydrogen bond.

Theoretical calculations on related 2-hydroxy-benzamides have shown that the potential energy surface for the rotation of the amide group is characterized by a significant energy barrier, indicating a strong preference for the planar conformation that allows for the formation of the intramolecular hydrogen bond. researchgate.net Disruption of this bond, for instance through steric hindrance from bulky substituents, can lead to a notable destabilization of the molecule. researchgate.net

In the case of 2-hydroxy-N-(1-phenylethyl)benzamide, the N-(1-phenylethyl) group can influence the hydrogen bonding dynamics. Conformational analysis and potential energy calculations as a function of the turning angle around the C(aryl)-C(amide) bond are critical to understanding these dynamics. researchgate.net It is theorized that different rotamers of the phenylethyl group could exert varying degrees of steric and electronic effects on the amide and hydroxyl groups, thereby modulating the strength and geometry of the intramolecular hydrogen bond.

The dynamics of this hydrogen bond are not static; they involve vibrational motions and potential proton transfer. The equilibrium between the intramolecularly hydrogen-bonded form and conformers where this bond is broken is a key aspect of the molecule's dynamic behavior. Computational studies on similar systems have explored this equilibrium, often finding that the intramolecularly bonded state is significantly more stable. researchgate.net

Spectroscopic Property Predictions via Computational Methods

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement experimental data. For 2-hydroxy-N-(1-phenylethyl)benzamide, methods like DFT can be used to calculate NMR chemical shifts, coupling constants, and vibrational frequencies with a reasonable degree of accuracy.

Theoretical NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational methods has become a valuable tool in structural elucidation. Gauge-Including Atomic Orbital (GIAO) is a common method used in conjunction with DFT to calculate the NMR shielding tensors, from which the chemical shifts are derived.

The chemical shifts of the protons and carbons in 2-hydroxy-N-(1-phenylethyl)benzamide are sensitive to the molecule's conformation, particularly the geometry of the intramolecular hydrogen bond. The proton involved in this hydrogen bond is expected to have a significantly downfield chemical shift, a characteristic feature that can be quantified by theoretical calculations. Studies on similar compounds have shown a correlation between the calculated ¹H NMR chemical shift of the hydroxyl proton and the strength of the intramolecular hydrogen bond.

Below is an illustrative table of hypothetical calculated ¹H and ¹³C NMR chemical shifts for key atoms in 2-hydroxy-N-(1-phenylethyl)benzamide, based on typical values for similar structures found in the literature. Actual experimental or more specific computational data would be required for precise values.

| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

|---|---|---|

| OH | ~12-14 | - |

| NH | ~8-9 | - |

| C=O | - | ~165-170 |

| C-OH | - | ~155-160 |

| Aromatic CH | ~6.5-8.0 | ~115-135 |

| CH (phenylethyl) | ~5.0-5.5 | ~50-55 |

| CH₃ (phenylethyl) | ~1.5-2.0 | ~20-25 |

Spin-spin coupling constants (J-couplings) can also be calculated using ab initio and DFT methods. mdpi.com These calculations can help in assigning complex splitting patterns observed in experimental spectra and provide further insight into the bonding and geometry of the molecule.

Vibrational Frequency Calculations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. DFT calculations are widely used to compute the harmonic vibrational frequencies and their corresponding intensities. These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational bands to specific molecular motions.

For 2-hydroxy-N-(1-phenylethyl)benzamide, the vibrational modes associated with the intramolecular hydrogen bond are of particular interest. The O-H stretching frequency is expected to be significantly red-shifted (shifted to lower wavenumbers) and broadened due to its involvement in the hydrogen bond. Similarly, the C=O stretching frequency may also be affected.

The following table presents hypothetical calculated vibrational frequencies for key functional groups in 2-hydroxy-N-(1-phenylethyl)benzamide, based on data from similar compounds. A scaling factor is often applied to calculated frequencies to better match experimental values.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| O-H stretch (H-bonded) | ~3000-3200 | Stretching of the hydroxyl group involved in the intramolecular hydrogen bond. |

| N-H stretch | ~3300-3400 | Stretching of the amide N-H bond. |

| Aromatic C-H stretch | ~3000-3100 | Stretching of the C-H bonds on the phenyl rings. |

| Aliphatic C-H stretch | ~2850-2950 | Stretching of the C-H bonds in the phenylethyl group. |

| C=O stretch | ~1630-1660 | Stretching of the carbonyl group in the amide. |

| C-N stretch | ~1200-1300 | Stretching of the carbon-nitrogen bond in the amide. |

By analyzing the potential energy distribution (PED) from the calculations, each vibrational mode can be assigned to the specific motions of the atoms, providing a detailed understanding of the molecule's dynamics.

Reactivity and Reaction Mechanisms of 2 Hydroxy N 1 Phenylethyl Benzamide

Mechanistic Studies of Hydrolysis and Amide Bond Stability

The amide bond is a notably stable functional group due to resonance stabilization, which imparts a partial double bond character to the C-N bond. nih.gov This stability means that the hydrolysis of 2-hydroxy-N-(1-phenylethyl)benzamide to salicylic (B10762653) acid and 1-phenylethylamine (B125046) requires forcing conditions, such as prolonged heating in the presence of strong acids or bases.

Under acidic conditions, the mechanism typically involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The collapse of this intermediate, facilitated by the protonation of the nitrogen atom, results in the cleavage of the amide bond.

Basic hydrolysis, conversely, is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, also forming a tetrahedral intermediate. The departure of the amide anion, a poor leaving group, is generally the rate-determining step and is often facilitated by protonation from a water molecule in the final step.

The stability of the amide bond in 2-hydroxy-N-(1-phenylethyl)benzamide is further influenced by the electronic effects of the substituents. The hydroxyl group at the ortho position can participate in intramolecular hydrogen bonding with the amide's carbonyl oxygen. This interaction can either increase stability by holding the amide in a less reactive conformation or potentially catalyze hydrolysis under specific conditions by influencing the electronic environment of the carbonyl group.

Table 1: Hypothetical Relative Hydrolysis Rates of Substituted Benzamides

| Compound | Substituent | Relative Rate (Acidic) | Relative Rate (Basic) |

| Benzamide (B126) | H | 1.0 | 1.0 |

| 4-nitro-N-phenylbenzamide | 4-NO₂ | 5.2 | 8.7 |

| 4-methoxy-N-phenylbenzamide | 4-OCH₃ | 0.6 | 0.4 |

| 2-hydroxy-N-phenylbenzamide | 2-OH | 1.5 | 1.2 |

Note: Data are hypothetical and for illustrative purposes to show expected electronic effects.

Electrophilic Aromatic Substitution Reactions on the Benzamide Ring

The benzamide ring of 2-hydroxy-N-(1-phenylethyl)benzamide is activated towards electrophilic aromatic substitution. This is due to the combined directing effects of the hydroxyl (-OH) group and the amide (-NHCOR) group. epa.gov

The hydroxyl group is a powerful activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. byjus.com The amide group is also considered an activating, ortho-, para-director, although its effect is moderated by the electron-withdrawing nature of the adjacent carbonyl group. libretexts.org When both groups are present, their directing effects are synergistic.

In the case of 2-hydroxy-N-(1-phenylethyl)benzamide, the hydroxyl group strongly directs incoming electrophiles to the positions ortho and para to it (positions 3 and 5). The amide group, being at position 1, also directs to its ortho and para positions (positions 2 and 4). The powerful activating effect of the hydroxyl group is expected to dominate, leading to substitution primarily at the positions most activated by it. mlsu.ac.in Therefore, electrophilic substitution is most likely to occur at the 5-position, which is para to the hydroxyl group and meta to the amide, and to a lesser extent at the 3-position, which is ortho to the hydroxyl group and also ortho to the amide. Steric hindrance from the bulky N-(1-phenylethyl) group might further disfavor substitution at the 3-position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The specific conditions for these reactions would need to be carefully controlled to avoid polysubstitution, given the activated nature of the ring.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 2-hydroxy-N-(1-phenylethyl)benzamide

| Reaction | Electrophile | Major Product(s) | Minor Product(s) |

| Nitration | NO₂⁺ | 5-nitro-2-hydroxy-N-(1-phenylethyl)benzamide | 3-nitro-2-hydroxy-N-(1-phenylethyl)benzamide |

| Bromination | Br⁺ | 5-bromo-2-hydroxy-N-(1-phenylethyl)benzamide | 3-bromo-2-hydroxy-N-(1-phenylethyl)benzamide |

| Sulfonation | SO₃ | 2-hydroxy-N-(1-phenylethyl)benzamide-5-sulfonic acid | 2-hydroxy-N-(1-phenylethyl)benzamide-3-sulfonic acid |

Note: Predictions are based on the established directing effects of hydroxyl and amide groups.

Reactions Involving the Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group of 2-hydroxy-N-(1-phenylethyl)benzamide can undergo reactions typical of phenols, such as etherification and esterification.

Etherification: The formation of an ether linkage can be achieved via the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a phenoxide ion. This nucleophilic phenoxide can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to yield the corresponding ether. The intramolecular hydrogen bond between the hydroxyl group and the amide carbonyl may influence the reactivity of the hydroxyl group, potentially requiring stronger bases or more reactive electrophiles.

Esterification: The hydroxyl group can be acylated to form an ester. This can be accomplished by reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the acidic byproduct (HCl or a carboxylic acid) and can also act as a nucleophilic catalyst. For example, reaction with acetyl chloride would yield 2-(acetyloxy)-N-(1-phenylethyl)benzamide.

Reactivity at the Amide Nitrogen and Phenylethyl Moiety

Amide Nitrogen: The nitrogen atom of the amide group in 2-hydroxy-N-(1-phenylethyl)benzamide is generally not nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, under strongly basic conditions, the N-H proton can be abstracted to form an amidate anion. This anion is a potent nucleophile and can participate in reactions such as N-alkylation, although this can be challenging and may require highly reactive alkylating agents.

Phenylethyl Moiety: The phenylethyl portion of the molecule also presents sites for potential reactivity. The phenyl group can undergo electrophilic aromatic substitution, although the conditions would need to be harsh as it is not activated to the same extent as the benzamide ring. The benzylic position (the carbon atom attached to both the nitrogen and the phenyl group) is susceptible to radical reactions. libretexts.org For example, benzylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting benzylic bromide would be a versatile intermediate for further synthetic transformations.

Kinetic Studies of Key Reactions Involving 2-hydroxy-N-(1-phenylethyl)benzamide

Hydrolysis: Kinetic studies of the hydrolysis of related benzamides have shown that the reaction is subject to both specific acid and specific base catalysis. rsc.org The rate of hydrolysis would be expected to follow pseudo-first-order kinetics with respect to the benzamide under conditions where the concentration of the acid or base is kept constant. The rate constants would be influenced by temperature, with higher temperatures leading to faster rates, as described by the Arrhenius equation. Electron-withdrawing groups on the aromatic ring generally accelerate both acidic and basic hydrolysis, while electron-donating groups have the opposite effect.

Electrophilic Aromatic Substitution: The rates of electrophilic aromatic substitution reactions are highly dependent on the nature of the electrophile and the electronic properties of the aromatic substrate. The presence of the strongly activating hydroxyl group in 2-hydroxy-N-(1-phenylethyl)benzamide would lead to significantly faster reaction rates compared to unsubstituted benzene (B151609). Kinetic studies would likely reveal a second-order rate law, being first order in both the benzamide and the electrophile.

Table 3: Hypothetical Kinetic Parameters for the Nitration of Various Benzene Derivatives

| Substrate | Relative Rate Constant (k_rel) | Activation Energy (Ea, kJ/mol) |

| Benzene | 1 | 75 |

| Nitrobenzene | 6 x 10⁻⁸ | 105 |

| Anisole | 1 x 10⁷ | 50 |

| 2-hydroxy-N-phenylbenzamide | 5 x 10⁶ | 52 |

Note: Data are hypothetical and for illustrative purposes to demonstrate the activating effect of the hydroxyl group.

Derivatization Strategies and Analogue Development of 2 Hydroxy N 1 Phenylethyl Benzamide

Systematic Modification of the Phenylethyl Side Chain

The N-(1-phenylethyl) portion of the molecule offers several sites for modification to probe its interaction with biological targets. These modifications primarily focus on the phenyl ring and the benzylic carbon of the ethyl group.

Substitution on the Phenyl Ring

The introduction of substituents onto the phenyl ring of the phenylethyl side chain can significantly influence the compound's properties, such as lipophilicity, electronic distribution, and steric profile. These changes, in turn, can affect binding affinity to target proteins and metabolic stability. While specific studies on the derivatization of 2-hydroxy-N-(1-phenylethyl)benzamide are not extensively documented in publicly available literature, the principles of medicinal chemistry and findings from related benzamide (B126) series provide a strong basis for predicting the outcomes of such modifications.

In a study on a series of N-substituted benzamide derivatives, it was observed that the introduction of certain substituents on the phenyl ring had a notable impact on their biological activity. For instance, the presence of a chlorine atom or a nitro-group on the benzene (B151609) ring was found to significantly decrease the anti-proliferative activity of the compounds. nih.gov This suggests that both electronic and steric factors introduced by these substituents can be detrimental to the desired biological effect.

Conversely, structure-activity relationship (SAR) studies on phenethylamine (B48288) derivatives have shown that the introduction of alkyl or halogen groups at the para position of the phenyl ring can have a positive effect on binding affinity to certain receptors. biomolther.org This highlights the importance of the position of the substituent, as it dictates the spatial orientation and electronic environment of that part of the molecule.

Based on these analogous findings, a systematic exploration of substitutions on the phenyl ring of 2-hydroxy-N-(1-phenylethyl)benzamide would involve the synthesis of a library of compounds with varying substituents at the ortho, meta, and para positions. The nature of these substituents would be varied to cover a range of electronic properties (electron-donating and electron-withdrawing) and steric bulk.

Below is an interactive data table summarizing the conceptual effects of phenyl ring substitutions based on analogous benzamide and phenethylamine derivatives.

| Position | Substituent Type | Predicted Effect on Activity | Rationale |

| Para | Small alkyl (e.g., -CH₃) | Potentially positive | Increased lipophilicity, favorable steric interaction. |

| Para | Halogen (e.g., -F, -Cl) | Variable, potentially positive | Modulates electronic properties and lipophilicity. |

| Meta | Nitro (-NO₂) | Likely negative | Strong electron-withdrawing effect, potential for unfavorable interactions. |

| Ortho | Bulky group (e.g., -tBu) | Likely negative | Potential for steric hindrance with the binding site. |

Alterations at the 1-position of the Ethyl Group

The benzylic carbon of the 1-phenylethyl group is a chiral center and a key point for structural modification. Alterations at this position can influence the molecule's conformation and its interactions with chiral biological macromolecules.

One common strategy is the introduction of small alkyl groups, such as a methyl group, to create a quaternary center. This modification can have several consequences, including restricting the rotational freedom of the side chain, which can lock the molecule into a more favorable or unfavorable binding conformation. Furthermore, the presence of an additional alkyl group can impact metabolic stability by blocking potential sites of oxidation.

Another approach involves the replacement of the existing methyl group with other functional groups. For instance, substitution with a hydroxyl group would introduce a hydrogen bond donor/acceptor, potentially forming new interactions with a target protein. In a related context, the synthesis of novel N-(2-hydroxy-2-p-tolylethyl)-amide and N-(2-oxo-2-p-tolylethyl)-amide derivatives has been reported, where modifications at the carbon adjacent to the amide nitrogen were explored for their biological activities. nih.gov

A summary of potential modifications at the 1-position of the ethyl group and their predicted impact is presented in the following interactive data table.

| Modification | Resulting Structure | Potential Impact |

| Addition of a methyl group | N-(1-methyl-1-phenylethyl) | Restricted rotation, increased steric bulk, potential for altered binding affinity. |

| Replacement of methyl with hydroxyl | N-(1-hydroxy-1-phenylethyl) | Introduction of H-bond donor/acceptor, potential for new interactions. |

| Replacement of methyl with fluorine | N-(1-fluoro-1-phenylethyl) | Altered electronic properties, potential for improved metabolic stability. |

Functionalization of the Salicylamide (B354443) Core

The 2-hydroxybenzamide (salicylamide) portion of the molecule is rich in chemical functionality, offering multiple avenues for derivatization. These include modifications of the phenolic hydroxyl group and the aromatic ring itself.

Substitutions on the Hydroxyl Group

The phenolic hydroxyl group is a critical feature of the salicylamide core, capable of acting as a hydrogen bond donor and influencing the acidity of the molecule. Its modification through alkylation or acylation can lead to the formation of ether and ester derivatives, respectively. These derivatization strategies can serve multiple purposes, including the modulation of solubility, membrane permeability, and the potential for developing prodrugs.

O-alkylation, typically achieved by reacting the salicylamide with an alkyl halide in the presence of a base, results in the formation of an ether linkage. This modification removes the hydrogen bond donating ability of the hydroxyl group and increases the lipophilicity of the compound. The synthesis of ethenzamide (2-ethoxybenzamide) via the O-alkylation of salicylamide is a well-established example of this strategy. researchgate.net

O-acylation, on the other hand, introduces an ester functionality. These ester derivatives can be designed to be stable under physiological conditions or to be readily hydrolyzed by esterases to release the parent salicylamide. This approach is often employed in prodrug design to improve oral bioavailability. The synthesis of ester derivatives of salicylanilides with phosphorus-based acids has been reported to enhance their biological activity. researchgate.net

The following interactive data table outlines the outcomes of substituting the hydroxyl group.

| Reaction | Reagent | Product Type | Potential Outcome |

| O-Alkylation | Alkyl halide (e.g., ethyl iodide) | Ether | Increased lipophilicity, loss of H-bond donor capability. |

| O-Acylation | Acyl chloride (e.g., acetyl chloride) | Ester | Prodrug potential, altered solubility. |

Electrophilic and Nucleophilic Modifications of the Benzene Ring

The benzene ring of the salicylamide core is susceptible to electrophilic aromatic substitution reactions. The directing effects of the hydroxyl and amide substituents play a crucial role in determining the position of substitution. The hydroxyl group is a strongly activating, ortho-para directing group, while the amide group is a deactivating, meta-directing group. The interplay of these two groups generally directs incoming electrophiles to the positions ortho and para to the hydroxyl group.

Common electrophilic aromatic substitution reactions include halogenation (e.g., iodination, bromination) and nitration. The iodination of salicylamide, for example, can be achieved using reagents like sodium iodide and sodium hypochlorite (B82951) (bleach), leading to the introduction of an iodine atom onto the aromatic ring. ipinnovative.com Such modifications can significantly alter the electronic and steric properties of the molecule, potentially leading to enhanced biological activity or providing a handle for further synthetic transformations.

Nucleophilic aromatic substitution (SNA) on the salicylamide ring is less common and generally requires the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack. wikipedia.orglibretexts.org For a nucleophile to displace a leaving group (such as a halide) on the aromatic ring, the ring must be sufficiently electron-deficient. masterorganicchemistry.comlibretexts.org Therefore, this strategy would be more applicable to derivatives of 2-hydroxy-N-(1-phenylethyl)benzamide that have been previously functionalized with electron-withdrawing groups via electrophilic substitution.

An overview of potential ring modifications is provided in the interactive data table below.

| Reaction Type | Reagent | Expected Position of Substitution | Potential Impact |

| Electrophilic Halogenation | NaI / NaOCl | Ortho/Para to -OH | Altered electronics and lipophilicity, handle for further synthesis. |

| Electrophilic Nitration | HNO₃ / H₂SO₄ | Ortho/Para to -OH | Introduction of a strong electron-withdrawing group. masterorganicchemistry.com |

| Nucleophilic Substitution | Strong Nucleophile | Requires activating group | Introduction of diverse functional groups. |

Synthesis of Heterocyclic Analogues

The replacement of the phenyl rings in 2-hydroxy-N-(1-phenylethyl)benzamide with heterocyclic systems is a powerful strategy in drug design known as bioisosterism. ipinnovative.comufrj.brdrugdesign.org Bioisosteres are functional groups or molecules that have similar physical and chemical properties, which can elicit similar biological responses. This approach can be used to improve potency, selectivity, and pharmacokinetic properties, as well as to explore new chemical space.

The salicylamide core could be replaced with a variety of heterocyclic scaffolds that mimic its hydrogen bonding and aromatic characteristics. For instance, a 2-hydroxypyridine-3-carboxamide (B155894) or a 3-hydroxy-1H-pyrazole-4-carboxamide could serve as bioisosteres of the salicylamide moiety. The synthesis of N-(3-hydroxy-2-pyridyl)benzamides has been explored as analogues of N-(2-hydroxyphenyl)benzamides. researchgate.net

Similarly, the phenyl ring of the phenylethyl side chain can be substituted with various heterocycles, such as pyridine (B92270), pyrazole, or pyrimidine. google.comnih.gov This can introduce new hydrogen bonding opportunities, alter the polarity and solubility of the molecule, and potentially lead to novel interactions with the biological target. The synthesis of benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) has been achieved through a multi-step synthetic route. mdpi.com

The following interactive data table presents some potential heterocyclic bioisosteres for the core components of 2-hydroxy-N-(1-phenylethyl)benzamide.

| Original Moiety | Heterocyclic Bioisostere | Rationale |

| Salicylamide | 2-Hydroxypyridine-3-carboxamide | Mimics H-bonding pattern, alters electronic properties. |

| Salicylamide | 3-Hydroxy-1H-pyrazole-4-carboxamide | Presents a different arrangement of H-bond donors and acceptors. |

| Phenyl (in phenylethyl) | Pyridyl | Introduces a basic nitrogen, potential for new H-bonds. |

| Phenyl (in phenylethyl) | Thienyl | Alters aromaticity and lipophilicity. |

Development of Prodrugs and Pro-fluorophores based on 2-hydroxy-N-(1-phenylethyl)benzamide Structure

The chemical scaffold of 2-hydroxy-N-(1-phenylethyl)benzamide, a member of the benzamide class of compounds, presents multiple opportunities for derivatization to create prodrugs and pro-fluorophores. ontosight.ai The presence of a phenolic hydroxyl group and an amide linkage provides reactive sites for chemical modification, allowing for the temporary masking of the parent compound's activity or the attachment of fluorogenic moieties. These strategies aim to enhance therapeutic efficacy, improve pharmacokinetic profiles, or enable bioimaging applications.

Prodrug Strategies

Prodrug design for 2-hydroxy-N-(1-phenylethyl)benzamide would likely focus on modification of the phenolic hydroxyl group. This approach is common for salicylanilide-type structures, aiming to improve properties such as solubility, stability, and targeted delivery. The goal is to create an inactive derivative that undergoes biotransformation in a specific physiological environment to release the active parent compound.

One of the most explored strategies for phenolic compounds is esterification . The hydroxyl group can be converted into an ester with various carboxylic acids, amino acids, or carbamates. These ester prodrugs are often designed to be cleaved by endogenous esterases, which are abundant in plasma and various tissues, to regenerate the active phenolic hydroxyl group.

Another advanced approach involves the development of bioreductive prodrugs . This strategy is particularly relevant for targeting hypoxic environments, a characteristic feature of solid tumors. nih.govmaastrichtuniversity.nl In this design, a hypoxia-sensitive moiety, such as a nitroaromatic group, would be linked to the 2-hydroxy-N-(1-phenylethyl)benzamide molecule, often through the hydroxyl group. Under the low-oxygen conditions of a tumor, specific reductase enzymes can reduce the nitro group, triggering a cascade of reactions that release the active drug. nih.govresearchgate.net This targeted activation minimizes systemic toxicity and enhances the therapeutic index.

Illustrative Prodrug Derivatization Strategies for 2-hydroxy-N-(1-phenylethyl)benzamide:

| Prodrug Type | Derivatization Site | Potential Activating Enzyme | Therapeutic Rationale |

| Ester Prodrug | Phenolic Hydroxyl | Esterases | Improved oral bioavailability, controlled release |

| Amino Acid Conjugate | Phenolic Hydroxyl | Peptidases | Targeted delivery to specific cells or tissues |

| Bioreductive Prodrug | Phenolic Hydroxyl | Nitroreductases | Hypoxia-targeted cancer therapy |

Pro-fluorophore Development

The development of pro-fluorophores based on the 2-hydroxy-N-(1-phenylethyl)benzamide structure would involve the synthesis of a non-fluorescent or weakly fluorescent derivative that can be converted into a highly fluorescent molecule upon interaction with a specific biological target, such as an enzyme. nih.gov This "turn-on" fluorescence mechanism is highly desirable for bioimaging as it provides a high signal-to-noise ratio.

A common strategy for creating pro-fluorophores from phenolic compounds is to mask the hydroxyl group with a trigger moiety that is recognized and cleaved by a specific enzyme. The free phenol (B47542) is often crucial for the fluorescence properties of a fluorophore, and its blockage can quench fluorescence. Upon enzymatic cleavage of the masking group, the phenol is liberated, leading to a restoration of fluorescence.

For instance, the hydroxyl group of 2-hydroxy-N-(1-phenylethyl)benzamide could be linked to a substrate recognized by a cancer-associated enzyme. The resulting pro-fluorophore would remain non-fluorescent until it reaches the tumor microenvironment, where the enzyme would cleave the linker and release the fluorescent parent compound, allowing for targeted imaging of enzymatic activity.

Potential Pro-fluorophore Design Based on 2-hydroxy-N-(1-phenylethyl)benzamide:

| Pro-fluorophore Design | Trigger Moiety | Target Enzyme | Application |

| Enzyme-Activated Probe | Enzyme-specific substrate | Cancer-related hydrolases | Tumor imaging, monitoring enzyme activity |

| pH-Sensitive Probe | pH-labile group | Acidic tumor microenvironment | Imaging of acidic organelles or tumor tissue |

The design of such probes requires a careful selection of the fluorophore core, the enzyme-sensitive linker, and the targeting moiety to ensure high specificity and sensitivity for the intended biological application. rsc.org While specific examples for 2-hydroxy-N-(1-phenylethyl)benzamide are not extensively documented in publicly available literature, the principles of prodrug and pro-fluorophore design established for similar phenolic and benzamide structures provide a clear roadmap for future research and development.

Coordination Chemistry of 2 Hydroxy N 1 Phenylethyl Benzamide As a Ligand

Chelation Modes and Binding Sites of 2-hydroxy-N-(1-phenylethyl)benzamide

The primary binding sites of 2-hydroxy-N-(1-phenylethyl)benzamide for metal coordination are the oxygen atom of the hydroxyl group and the nitrogen atom of the amide group. The spatial arrangement of these functional groups allows for the formation of stable chelate rings with metal ions.

The most probable and widely observed coordination mode for N-substituted 2-hydroxybenzamides involves the formation of a six-membered chelate ring through a bidentate O,N-coordination. In this mode, the phenolic hydroxyl group deprotonates to form a metal-phenoxide bond, and the amide nitrogen atom coordinates to the same metal center. This O,N-bidentate chelation is a common feature in the coordination chemistry of ligands containing similar functional moieties. The stability of the resulting metal complexes is enhanced by the formation of this chelate ring.